[(Z)-octadec-9-enyl] benzoate
Description
[(Z)-Octadec-9-enyl] benzoate is a benzoic acid ester derived from (Z)-octadec-9-enol, characterized by a long unsaturated alkyl chain with a cis (Z)-configuration at the 9th carbon. The Z-configuration of the octadecenyl chain may influence its melting point, solubility, and reactivity compared to saturated or trans-isomer analogs .
Properties
Molecular Formula |
C25H40O2 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] benzoate |
InChI |
InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h9-10,17-19,21-22H,2-8,11-16,20,23H2,1H3/b10-9- |
InChI Key |
BZULCZJPGDCNDN-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1 |
Synonyms |
oleyl benzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights :
- Chain Length and Lipophilicity: The long Z-unsaturated C18 chain in this compound enhances lipophilicity, making it more suitable for non-polar applications (e.g., lubricants or emulsifiers) compared to shorter-chain esters like methyl or hexyl benzoate .
- Odor Profile: While benzyl and hexyl benzoates have distinct aromatic notes, the long alkyl chain in this compound likely reduces volatility, resulting in a subtler odor suitable for base notes in fragrances .
Unsaturated Esters with Similar Backbones
Other unsaturated esters share structural motifs with this compound:
- Allyl (Z)-octadec-9-enoate: Contains a Z-unsaturated C18 chain esterified with allyl alcohol. Used in specialty surfactants and polymer precursors due to its reactive allyl group .
- Isodecyl oleate : Branched C10 alkyl ester of oleic acid. Employed in cosmetics for its emollient properties, highlighting the role of unsaturation in improving skin feel .
Key Differentiation :
Q & A
Basic: What synthetic methodologies are recommended for [(Z)-octadec-9-enyl] benzoate?
Answer:
The synthesis of this compound typically involves esterification between (Z)-octadec-9-enol and benzoyl chloride or benzoic acid derivatives. Key steps include:
- Catalyst Selection: Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are effective for esterification. For sterically hindered alcohols like (Z)-octadec-9-enol, azeotropic conditions (e.g., toluene reflux) can improve yields .
- Purification: Column chromatography or recrystallization from non-polar solvents (hexane/ethyl acetate) is recommended due to the compound’s lipophilic nature .
- Configuration Retention: Ensure reaction conditions (temperature < 60°C) preserve the Z-configuration of the oleyl chain, as isomerization can occur at higher temperatures .
Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?
Answer:
Discrepancies in NMR or IR data may arise from residual solvents, impurities, or stereochemical variations. Methodological approaches include:
- Deuterated Solvents: Use CDCl₃ for NMR to avoid overlapping signals, as demonstrated in benzyl benzoate characterization .
- Comparative Analysis: Cross-reference with spectra of structurally analogous esters (e.g., oleyl erucate, CAS 17673-56-2) to identify characteristic peaks for the benzoate group (C=O stretch ~1720 cm⁻¹ in IR) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+Na]⁺) with exact mass calculations (e.g., C₂₅H₃₈O₂ requires m/z 382.2743) .
Basic: What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility: The compound is insoluble in water but dissolves in organic solvents like dichloromethane, chloroform, and toluene. This aligns with solubility profiles of similar oleyl esters (e.g., oleyl erucate) .
- Storage: Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the Z-configured double bond. Amber glass containers are recommended to avoid UV-induced degradation .
Advanced: How does the Z-configuration of the oleyl chain influence reactivity in esterification?
Answer:
The Z-configuration introduces steric hindrance near the hydroxyl group, slowing reaction kinetics compared to trans-isomers. Strategies to mitigate this include:
- Catalyst Optimization: Use DMAP to enhance nucleophilicity of the alcohol .
- Kinetic Studies: Monitor reaction progress via TLC or FTIR to identify intermediate phases, as seen in tris[(Z)-octadec-9-enyl] phosphate synthesis .
- Computational Modeling: Employ DFT calculations to predict transition states and optimize reaction pathways .
Basic: What analytical techniques are critical for confirming purity and structure?
Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
- Spectroscopy:
Advanced: How can formulation challenges with this compound in lipid-based systems be addressed?
Answer:
- Emulsification Studies: Incorporate surfactants like sodium oleyl sulfate (CAS 143-28-2) to stabilize emulsions, leveraging its compatibility with Z-oleyl chains .
- Thermal Analysis: Use DSC to study phase transitions and compatibility with excipients (e.g., triglycerides) .
- Microscopy: Cryo-TEM can visualize micelle formation in surfactant blends .
Advanced: How to interpret conflicting bioactivity data in studies of benzoate esters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
